1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride
Description
Properties
IUPAC Name |
(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4.2ClH/c8-6-3-10-7-5(1-9)2-11-12(7)4-6;;/h2-4H,1,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMHKVDOBJLHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)CN)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Dehydrogenative Coupling (CDC) Approach
The CDC method, reported by Behbehani and Ibrahim, enables efficient pyrazolo[1,5-a]pyrimidine formation using 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) and N-amino-2-iminopyridines in ethanol under an oxygen atmosphere. Key parameters include:
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Solvent : Ethanol (10 mL per 3 mmol substrate).
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Catalyst : Acetic acid (6 equivalents).
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Temperature : 130°C for 18 hours.
This method avoids transition-metal catalysts, enhancing scalability and reducing metal contamination risks.
Functionalization of Pre-Formed Pyrazolo[1,5-a]pyrimidine Derivatives
An alternative route starts with commercially available ethyl 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine-2-carboxylate. Reduction of the ester group to a primary alcohol using sodium borohydride (NaBH₄) in ethanol achieves near-quantitative yields (99%). Subsequent oxidation with Dess–Martin periodinane converts the alcohol to an aldehyde, which undergoes reductive amination to introduce the methanamine moiety.
Chlorination at Position 6
Chlorination is typically achieved using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS). Optimal conditions include:
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Reagent : POCl₃ (3 equivalents).
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Solvent : Toluene or acetonitrile.
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Temperature : Reflux (110°C) for 6–8 hours.
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Yield : 85–92%.
Regioselectivity is ensured by the electron-withdrawing morpholine group at position 7, directing chlorination to position 6.
Introduction of the Methanamine Group
Reductive Amination
The aldehyde intermediate reacts with ammonium acetate or methylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form the primary amine:
Nucleophilic Substitution
Alternatively, Mitsunobu reactions with phthalimide-protected amines followed by deprotection with hydrazine hydrate provide the methanamine group.
Dihydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethanol to form the dihydrochloride salt:
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Stoichiometry : 2 equivalents of HCl.
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Temperature : 0–5°C to prevent decomposition.
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Isolation : Crystallization from ethanol/diethyl ether yields a white crystalline solid.
Purification and Analytical Characterization
Purification Techniques
Chemical Reactions Analysis
1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity. The presence of the chlorine atom at the 6-position enhances its pharmacological properties, making it a target for drug development.
mTOR Inhibition
One of the notable applications of this compound is its role as an inhibitor of the mechanistic target of rapamycin (mTOR). mTOR is a crucial regulator of cell growth and metabolism, and its dysregulation is associated with various diseases, including cancer and metabolic disorders. Research has shown that pyrazolo[1,5-a]pyrimidine derivatives can effectively inhibit mTOR activity, leading to reduced cell proliferation in cancer models .
Neurodegenerative Diseases
Another significant application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potential inhibitors of microtubule affinity-regulating kinase (MARK), which plays a role in tau phosphorylation—a key process in Alzheimer’s pathology. Studies have demonstrated that these compounds can ameliorate tau-related neurodegeneration .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| mTOR Inhibition | Cell growth regulation | |
| MARK Inhibition | Tau phosphorylation | |
| Blood Pressure Regulation | Cardiovascular health |
Case Study 1: Cancer Treatment
A study published in 2011 demonstrated that a related pyrazolo[1,5-a]pyrimidine compound significantly reduced tumor growth in xenograft models by inhibiting mTOR signaling pathways. The compound was administered at varying dosages, showing a dose-dependent response in tumor size reduction .
Case Study 2: Alzheimer's Disease
In a preclinical trial involving transgenic mice models of Alzheimer's disease, treatment with pyrazolo[1,5-a]pyrimidine derivatives resulted in decreased levels of hyperphosphorylated tau protein. The study highlighted the potential for these compounds to serve as therapeutic agents for cognitive decline associated with neurodegeneration .
Mechanism of Action
The mechanism of action of 1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
*Inferred formula based on structural analogs.
Key Observations
Halogen Substitution: Bromine at position 6 (C6H8Br2N5, ) increases molar mass by ~53 g/mol compared to the chlorine analog. Bromine’s larger atomic radius may enhance lipophilicity but reduce solubility.
Core Modifications :
- Pyrazolo[1,5-a]pyridine derivatives (e.g., C8H10ClN3, ) replace the pyrimidine ring with pyridine, reducing nitrogen content and altering electronic properties.
- Saturated tetrahydropyridine rings (C8H14Cl2N4, ) improve solubility but reduce aromaticity, impacting π-π stacking interactions.
Cyclopropyl groups (C9H11ClN4, ) introduce steric hindrance, which could modulate metabolic stability.
Counterion Effects: Dihydrochloride salts (e.g., inferred target compound) likely exhibit higher water solubility than free bases or monohydrochlorides (e.g., C9H11ClN4, ).
Biological Activity
The compound 1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Synthesis
1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds known for their varied biological activities. The synthesis typically involves the reaction of 3-amino-6-chloropyrazolo[1,5-a]pyrimidine with appropriate reagents to yield the desired amine salt form.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. Notably, it has demonstrated significant inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA) , with minimum inhibitory concentration (MIC) values reported as low as 2.4 μM against specific strains . This positions it as a promising candidate in the fight against antibiotic-resistant bacteria.
Table 1 summarizes the antimicrobial activity of 1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride compared to standard antibiotics:
| Pathogen | MIC (μM) | Standard Antibiotic MIC (μM) |
|---|---|---|
| MRSA ATCC:33591 | 2.4 | Linezolid: 4.9 |
| MRSA ATCC:43300 | 19.7 | Linezolid: 19.7 |
Antiparasitic Activity
This compound also exhibits antiparasitic properties, particularly against Plasmodium falciparum , the causative agent of malaria. In vitro studies have shown IC50 values around 31 μM for inhibiting P. falciparum growth . The mechanism appears to involve interference with key enzymes involved in the parasite's metabolic pathways.
The biological activity of 1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride is primarily attributed to its ability to inhibit specific enzymes and pathways:
- PI3Kγ Inhibition : The compound has been identified as a potent inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), which plays a crucial role in cellular signaling related to inflammation and immune responses. This inhibition can potentially lead to immunosuppressive effects beneficial in treating inflammatory diseases .
- Antiparasitic Mechanism : Its activity against P. falciparum may involve inhibition of dihydroorotate dehydrogenase, an enzyme critical for pyrimidine biosynthesis in the parasite .
Case Studies
Several case studies have documented the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:
- MRSA Treatment : A study demonstrated that derivatives similar to 1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine showed superior activity against MRSA compared to traditional antibiotics .
- Antimalarial Efficacy : Another investigation reported that modifications in the pyrazolo[1,5-a]pyrimidine scaffold led to enhanced potency against P. falciparum, suggesting that structural variations can significantly impact biological activity .
Q & A
Q. Basic Research Focus
- NMR : and NMR confirm the pyrazolo-pyrimidine core and amine proton signals (δ 2.5–3.5 ppm for –CH₂NH₂).
- Mass Spectrometry : ESI-MS detects the molecular ion peak at m/z 183.64 (C₈H₁₀ClN₃) and fragments like [C₆H₅ClN₂]⁺.
- IR Spectroscopy : N–H stretches (3200–3400 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) .
Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the aromatic region .
What biological activity screening strategies are recommended for this compound?
Q. Basic Research Focus
- Enzyme Inhibition Assays : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ kits.
- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors).
- Cytotoxicity Screening : MTT assays on cancer cell lines (IC₅₀ determination) .
Advanced Consideration : Employ high-content screening (HCS) with live-cell imaging to assess subcellular localization and mechanism of action .
How do structural modifications (e.g., halogen substitution) influence bioactivity?
Q. Advanced Research Focus
- Chlorine Position : The 6-chloro group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies.
- Amine Functionalization : Methylation of the methanamine group reduces solubility but increases receptor binding affinity.
- SAR Insights : Pyrimidine ring expansion (e.g., 7-membered rings) decreases kinase selectivity but improves anti-inflammatory activity .
Methodology : Use QSAR models to predict activity cliffs and prioritize synthetic targets .
How can computational methods streamline reaction optimization?
Q. Advanced Research Focus
- Reaction Path Search : Apply density functional theory (DFT) to identify transition states and energy barriers for cycloaddition steps.
- Machine Learning : Train models on existing reaction datasets to predict optimal solvent-catalyst combinations.
- Meta-Analysis : Use tools like Reaxys® to cross-reference analogous pyrazolo-pyrimidine syntheses .
Case Study : ICReDD’s workflow reduced reaction optimization time by 40% via feedback loops between computational predictions and experimental validation .
How to resolve contradictions in bioactivity data across studies?
Q. Advanced Research Focus
- Control Variables : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH, ionic strength).
- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1259401) to identify outlier datasets.
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Statistical Approach : Apply ANOVA to differentiate experimental noise from true biological variability .
What formulation strategies address its solubility limitations?
Q. Advanced Research Focus
- Salt Forms : Compare dihydrochloride vs. mesylate salts for enhanced aqueous solubility.
- Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release.
- Co-Solvents : Use PEG 400/water mixtures (70:30 v/v) for in vivo pharmacokinetic studies .
Characterization : Dynamic light scattering (DLS) and differential scanning calorimetry (DSC) assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
